
N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27FN4O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This compound features a complex structure that integrates a piperidine ring, a pyridazine moiety, and an acetamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is C20H23F2N3O3 with a molecular weight of approximately 353.41 g/mol. Its structural components are as follows:
- Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.
- Fluorinated phenyl group : Enhances lipophilicity and may influence receptor binding affinity.
Analgesic Properties
Research indicates that compounds with structural similarities to this compound exhibit significant analgesic effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways.
A study demonstrated that derivatives containing similar piperidine structures showed promising results in pain relief models, suggesting that this compound could be further explored for its analgesic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that related compounds can effectively reduce inflammation markers in various cellular models. The presence of the oxo-pyridazine moiety is believed to play a crucial role in this activity .
Preliminary findings suggest that this compound may interact with sigma receptors, which are implicated in pain modulation and neuroprotection. Further studies are required to elucidate its binding affinities and specific interactions with these receptors .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the piperidine ring.
- Introduction of the pyridazine moiety.
- Attachment of the benzyl and fluorinated phenyl groups.
These steps require careful control of reaction conditions to ensure high yields and purity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
The compound has been investigated for its analgesic properties, particularly as a potential alternative to opioids. Its structural similarity to known analgesics suggests it may interact with opioid receptors, providing pain relief while minimizing the risk of addiction associated with traditional opioids .
1.2 Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve enzyme inhibition, which is crucial for bacterial survival .
1.3 Enzyme Inhibition
The compound has demonstrated potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .
Synthesis and Characterization
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the functional groups necessary for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
3.1 Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against tested strains, with some showing IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents against bacterial infections .
3.2 Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that certain derivatives could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting a protective role that may be attributed to their acetylcholinesterase inhibitory activity .
Data Summary Table
Properties
Molecular Formula |
C25H27FN4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31) |
InChI Key |
XPVSHUHYUDHNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.